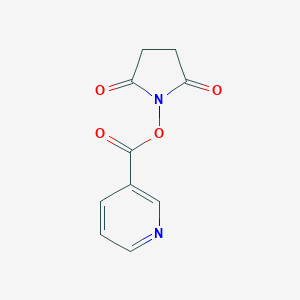

Éster de ácido nicotínico N-hidroxisuccinimida

Descripción general

Descripción

Nicotinic Acid N-Hydroxysuccinimide Ester is a compound derived from nicotinic acid, an essential nutrient for humans. This ester is widely used in bioconjugation and various chemical processes due to its exceptional capability to form robust covalent bonds with a broad range of molecules .

Aplicaciones Científicas De Investigación

Nicotinic Acid N-Hydroxysuccinimide Ester holds a pivotal role in various scientific research applications:

Mecanismo De Acción

Target of Action

Nicotinic Acid N-Hydroxysuccinimide Ester, also known as Succinimidyl Nicotinate, is a derivative of niacin (vitamin B3, PP). Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound’s interaction with its targets results in a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected pathways include those involved in redox metabolism and NAD-dependent pathways . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

It is known that the compound is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .

Result of Action

The molecular and cellular effects of the compound’s action include its role in metabolism, where it acts as an electron donor or acceptor in many vital redox reactions . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .

Análisis Bioquímico

Biochemical Properties

Nicotinic Acid N-Hydroxysuccinimide Ester is known for its exceptional capability to form robust covalent bonds with a broad range of molecules . This property makes it an important activated ester used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Cellular Effects

The cellular effects of Nicotinic Acid N-Hydroxysuccinimide Ester are largely dependent on the specific biochemical reactions it is involved in. For instance, it has been used to stabilize protein coatings, increasing their stability in the presence of detergents . This suggests that Nicotinic Acid N-Hydroxysuccinimide Ester could potentially influence cellular processes by modifying the stability and function of proteins.

Molecular Mechanism

The molecular mechanism of Nicotinic Acid N-Hydroxysuccinimide Ester is primarily based on its ability to form covalent bonds with various biomolecules. This is achieved through the reaction of the ester with primary amines, forming amide bonds . This reaction is highly specific and efficient, making Nicotinic Acid N-Hydroxysuccinimide Ester a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, Nicotinic Acid N-Hydroxysuccinimide Ester is known for its stability. Like other N-Hydroxysuccinimide (NHS) esters, it is sensitive to air moisture and water traces in solvents . Therefore, careful storage and handling are necessary to prevent degradation and maintain its reactivity over time.

Metabolic Pathways

Nicotinic Acid N-Hydroxysuccinimide Ester is derived from nicotinic acid, which is an intermediate in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation-reduction reactions . It is unclear whether Nicotinic Acid N-Hydroxysuccinimide Ester itself is directly involved in any specific metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid N-Hydroxysuccinimide Ester typically involves the reaction of nicotinic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The ester is then purified and stored under dry conditions to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: Nicotinic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is highly efficient and is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions:

Reagents: Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amines.

Conditions: Anhydrous solvents, room temperature to slightly elevated temperatures.

Major Products: The major products formed from these reactions are amides, which are crucial in the synthesis of peptides and bioconjugates .

Comparación Con Compuestos Similares

N-Hydroxysuccinimide Esters: These esters are widely used in bioconjugation and peptide synthesis due to their high reactivity and stability.

Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs of N-hydroxysuccinimide esters and are used in aqueous bioconjugation reactions.

Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis.

Uniqueness: Nicotinic Acid N-Hydroxysuccinimide Ester is unique due to its derivation from nicotinic acid, which imparts additional biological relevance and functionality. Its ability to form stable amide bonds with a wide range of nucleophiles makes it a versatile tool in various scientific and industrial applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHSNGMXKJGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357880 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-28-4 | |

| Record name | Succinimidyl Nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Nicotinic Acid N-Hydroxysuccinimide Ester a useful tool in chemical biology?

A: Nicotinic Acid N-Hydroxysuccinimide Ester is a highly reactive compound that facilitates the conjugation of nicotinic acid derivatives to molecules containing primary amine groups. This is particularly useful in peptide chemistry and bioconjugation. For instance, in one study, it was used to synthesize a fluorine-18 labeled CXCR4 ligand, 6-[18F]FPy-T140, by conjugating it to the N-terminus of a peptide precursor. [] This enabled the study of the CXCR4 receptor, a target of interest for various diseases. []

Q2: How does the structure of Nicotinic Acid N-Hydroxysuccinimide Ester contribute to its reactivity?

A2: The N-hydroxysuccinimide ester group in this molecule is an excellent leaving group. When reacted with a primary amine, the nitrogen of the amine attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide and the formation of a stable amide bond. This reactivity makes Nicotinic Acid N-Hydroxysuccinimide Ester a valuable tool for bioconjugation and labeling strategies.

Q3: Are there any examples of Nicotinic Acid N-Hydroxysuccinimide Ester being used to modify nucleoside structures?

A: Yes, researchers have successfully employed Nicotinic Acid N-Hydroxysuccinimide Ester to modify pyrimidine nucleosides. For example, it has been used to synthesize 5'-deoxy-5'-nicotinamido-6-azauridine by reacting it with 5'-amino-5'-deoxy-6-azauridine. [] This modification led to a compound exhibiting cytotoxic activity against CaOv cells in vitro. [] This highlights the potential of using Nicotinic Acid N-Hydroxysuccinimide Ester to create biologically active nucleoside derivatives.

- Kim, D. Y., et al. (2016). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Bioconjugate Chemistry, 27(11), 2953–2960.

- Mikhailov, S. N., et al. (1992). [Modification of pyrimidine nucleosides using nicotinic acid derivatives]. Bioorganicheskaia Khimiia, 18(8), 1081–1088.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)